molecular formula C6H9N3 B1592204 6-Methylpyridine-3,4-diamine CAS No. 861199-62-4

6-Methylpyridine-3,4-diamine

Cat. No. B1592204
M. Wt: 123.16 g/mol
InChI Key: OGCOZWIGCBYCDQ-UHFFFAOYSA-N
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Description

6-Methylpyridine-3,4-diamine is a chemical compound with the molecular formula C6H9N3 . It has a molecular weight of 123.16 . The compound is a powder in its physical form . The IUPAC name for this compound is 6-methyl-3,4-pyridinediamine .


Molecular Structure Analysis

The molecular structure of 6-Methylpyridine-3,4-diamine consists of a total of 18 bonds; 9 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 six-membered ring, 2 primary amines (aromatic), and 1 Pyridine .


Physical And Chemical Properties Analysis

6-Methylpyridine-3,4-diamine is a powder that should be stored at a temperature of 4°C . The compound is shipped at normal temperature .

Scientific Research Applications

Crystal Structure Analysis

  • 6-Methylpyridine derivatives have been used in crystal structure analysis to explore molecular configurations and intermolecular interactions. For example, a study on the crystal structure of N,N′-bis(diisopropylphosphanyl)-4-methylpyridine-2,6-diamine highlighted the planarity of the methylpyridine moiety and its interactions within the crystal (Stöger et al., 2014).

Organometallic Chemistry

  • In organometallic chemistry, 6-Methylpyridine derivatives have been employed in synthesizing various metal complexes. One study synthesized zirconium and hafnium complexes using a diamine derivative, demonstrating their potential in this field (Tonzetich et al., 2005).

Molecular Interaction Studies

  • These compounds have been utilized in studying molecular interactions and hydrogen bonding patterns. For instance, research on receptors based on 2,2':6',2"-terpyridine fragments containing peripheral amino groups provided insights into the interactions with protons and various anions (Padilla-Tosta et al., 1999).

Spectroscopic Properties

  • The spectroscopic properties of 6-Methylpyridine derivatives have been a subject of research, providing valuable information for their application in various scientific fields. One study focused on the crystal structure and spectroscopic properties of novel anyles of 4-benzolylpyridine (Kolev et al., 2009).

Supramolecular Chemistry

  • These compounds have been employed in the synthesis of supramolecular and lamellar hybrid sulfates, as shown in a study using 4-aminopyridine for the synthesis of a series of metal–organic sulfate salts (Hfidhi et al., 2021).

Photovoltaic and Catalytic Applications

  • Terpyridines derived from 6-Methylpyridine have been used in photovoltaics and as catalysts in biochemical and organic transformations. A review article summarized theapplications of terpyridines in these areas, underscoring their role in various fields including materials science and organometallic catalysis (Winter et al., 2011).

Marine-Derived Fungal Research

  • Research in marine microbiology has also utilized 6-Methylpyridinone derivatives. A study focusing on the marine-derived fungus Leptosphaerulina sp. led to the discovery of new 6-Methylpyridinone derivatives, highlighting the compound's potential in natural product chemistry (Chen et al., 2017).

Safety And Hazards

The safety information for 6-Methylpyridine-3,4-diamine indicates that it should be kept in a dark place and in an inert atmosphere . The compound has a signal word of “Warning” and hazard statements H302, indicating that it is harmful if swallowed .

properties

IUPAC Name

6-methylpyridine-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-4-2-5(7)6(8)3-9-4/h2-3H,8H2,1H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGCOZWIGCBYCDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10601042
Record name 6-Methylpyridine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10601042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methylpyridine-3,4-diamine

CAS RN

861199-62-4
Record name 6-Methylpyridine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10601042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JSD Kumar, VJ Majo, GM Sullivan… - Bioorganic & medicinal …, 2006 - Elsevier
Synthesis and evaluation of [O-methyl- 11 C](4-methoxy-2-methylphenyl)[1-(1-methoxymethylpropyl)-6-methyl-1H-[1,2,3]triazolo[4,5-c]pyridin-4-yl]amine or [ 11 C]SN003 ([ 11 C]6), as a …
Number of citations: 20 www.sciencedirect.com

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